SR 13800

Description

Overview of Monocarboxylate Transporters (MCTs) in Cellular Metabolism

MCTs are crucial for metabolic communication between different cell types and tissues. MCT1 is widely expressed and exhibits a high affinity for lactate (B86563), facilitating both import and export depending on metabolic requirements frontiersin.orgresearchgate.netnih.gov. It is often found in cells with high oxidative metabolism, where imported lactate can serve as a fuel source frontiersin.orgnih.gov. MCT4, conversely, has a lower affinity for lactate and is primarily involved in the efficient export of lactate from highly glycolytic cells, particularly under hypoxic conditions frontiersin.orgresearchgate.netfrontiersin.org. MCT2 displays a high affinity for both pyruvate (B1213749) and lactate and is predominantly located in metabolically active tissues such as the brain, liver, and muscles researchgate.netpatsnap.com. These transporters enable critical metabolic shuttles, such as the astrocyte-neuron lactate shuttle in the brain, where lactate produced by astrocytes is transported to neurons via MCTs to support neuronal energy needs medcraveonline.comresearchgate.netfrontiersin.orgmdpi.com.

Dysregulation of Lactate Metabolism in Pathological States and Disease Progression

Lactate, once considered merely a metabolic waste product, is now recognized as a dynamic molecule with roles as an energy substrate, a signaling molecule, and a regulator of gene expression through mechanisms like protein lactylation nih.govcancer.govmdpi.comnih.gov. Dysregulation of lactate metabolism and transport mediated by MCTs is increasingly implicated in the pathogenesis and progression of various diseases mdpi.comnih.govmdpi.comnih.govnih.govnih.govexplorationpub.comnih.govfrontiersin.orgmdpi.comtandfonline.comneurology.orgfrontiersin.orgresearchgate.net.

A prominent example is the altered metabolism observed in cancer cells, known as the Warburg effect, where glucose is preferentially metabolized to lactate even in the presence of oxygen frontiersin.orgnih.govfrontiersin.org. The subsequent high production and export of lactate via MCTs, particularly MCT4, contribute to the acidic tumor microenvironment, which fosters tumor growth, invasion, metastasis, angiogenesis, and immune evasion frontiersin.orgnih.govnih.govexplorationpub.comnih.govfrontiersin.orgfrontiersin.orgmedchemexpress.com.

In neurodegenerative diseases, disruptions in lactate metabolism and transport, particularly within the astrocyte-neuron lactate shuttle, are linked to impaired neuronal function and disease progression in conditions such as Alzheimer's and Parkinson's diseases mdpi.comnih.govmdpi.comnih.govneurology.org. Furthermore, aberrant lactate metabolism and MCT function have been associated with metabolic disorders like obesity and kidney diseases mdpi.comtandfonline.com.

Therapeutic Targeting of Monocarboxylate Transporters in Disease Contexts

Given their critical involvement in the metabolic alterations characteristic of various pathologies, MCTs, especially MCT1 and MCT4, have emerged as promising therapeutic targets frontiersin.orgnih.govresearchgate.netnih.govfrontiersin.orgexplorationpub.commedchemexpress.commdpi.comfrontiersin.orgresearchgate.net. Inhibiting MCTs can disrupt the crucial transport of lactate, leading to the accumulation of intracellular lactate, a decrease in intracellular pH, and a subsequent inhibition of glycolysis medchemexpress.commdpi.comaacrjournals.orgbmj.com. This metabolic disruption can impair the energy supply and biosynthetic processes necessary for rapid cell proliferation, particularly in highly glycolytic cancer cells medchemexpress.commdpi.com.

Targeting MCTs is being explored as a therapeutic strategy in oncology, both as a monotherapy and in combination with other treatment modalities such as chemotherapy, radiotherapy, and immunotherapy patsnap.commedchemexpress.commdpi.comfrontiersin.orgresearchgate.netbmj.comnih.govplos.org. Inhibition of MCT1, for instance, has shown potential in enhancing the efficacy of CAR T-cell therapy against certain malignancies bmj.com. Beyond cancer, the therapeutic potential of targeting MCTs is also under investigation for metabolic and neurodegenerative disorders patsnap.commdpi.commdpi.com.

The chemical compound SR 13800 is a specific example of a small molecule developed to target MCTs. Research has identified this compound as a potent and selective inhibitor of MCT1 plos.orgtocris.commedkoo.comrndsystems.commdpi.com. Its activity has been characterized in various in vitro and preclinical studies.

Research Findings on this compound:

this compound demonstrates potent inhibition of MCT1 with an IC50 value of 0.5 nM tocris.comrndsystems.com.

In vitro studies have shown that this compound can block the proliferation of Raji lymphoma cells tocris.comrndsystems.com.

It has also been observed to inhibit lactate uptake in breast cancer cells in vitro tocris.comrndsystems.com.

Research in neuroblastoma cells treated with this compound revealed an increase in intracellular lactate levels, a disruption of the NADH/NAD+ ratio, and a decrease in intracellular glutathione (B108866) levels nih.gov.

Metabolite tracing experiments using 13C-glucose and 13C-glutamine in neuroblastoma cells treated with this compound indicated increased levels of tricarboxylic acid (TCA) cycle intermediates and an elevated oxygen consumption rate nih.gov.

While showing high synergy with vincristine (B1662923) in neuroblastoma cell culture, the combination was ineffective in xenograft models, which was potentially attributed to increased expression of the MCT1 homolog MCT4 nih.gov.

this compound has been utilized in studies investigating the transport of other monocarboxylates, such as β-Hydroxy-β-methylbutyrate (HMB), across the blood-brain barrier, confirming its selective inhibitory effect on MCT1 mdpi.com.

this compound is recognized alongside other MCT1 inhibitors like AZD3965 and BAY8002 in the context of exploring therapeutic strategies targeting MCT1 nih.govplos.org.

These findings highlight this compound as a valuable tool in the study of MCT1 function and the potential therapeutic implications of its inhibition in diseases characterized by altered lactate metabolism.

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 5282542 |

Data Table: Summary of this compound Properties and Research Findings

| Property/Finding | Detail | Source(s) |

| Target | Monocarboxylate Transporter 1 (MCT1) | plos.orgtocris.commedkoo.comrndsystems.commdpi.com |

| MCT1 Inhibition (IC50) | 0.5 nM | tocris.comrndsystems.com |

| Effect on Raji Lymphoma Cells | Blocks proliferation (in vitro) | tocris.comrndsystems.com |

| Effect on Breast Cancer Cells | Inhibits lactate uptake (in vitro) | tocris.comrndsystems.com |

| Effect on Neuroblastoma Cells | Increased intracellular lactate, disrupted NADH/NAD+ ratio, decreased glutathione (in vitro) | nih.gov |

| Effect on Neuroblastoma Cells (Metabolite Tracing) | Increased TCA cycle intermediates, increased oxygen consumption rate (in vitro) | nih.gov |

| Synergy with Vincristine | High synergy in neuroblastoma cell culture (in vitro) | nih.gov |

| Efficacy in Neuroblastoma Xenografts | Ineffective as monotherapy or with vincristine (in vivo) | nih.gov |

| Selectivity | Selective MCT1 inhibitor | tocris.commdpi.com |

| Chemical Formula | C₂₅H₂₉N₃O₂S | tocris.commedkoo.comrndsystems.comimpurity.com |

| Molecular Weight | 435.58 | tocris.commedkoo.comrndsystems.com |

| CAS Number | 227321-12-2 | tocris.commedkoo.comrndsystems.comimpurity.com |

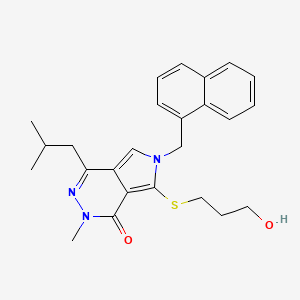

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3-hydroxypropylsulfanyl)-3-methyl-1-(2-methylpropyl)-6-(naphthalen-1-ylmethyl)pyrrolo[3,4-d]pyridazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O2S/c1-17(2)14-22-21-16-28(15-19-10-6-9-18-8-4-5-11-20(18)19)25(31-13-7-12-29)23(21)24(30)27(3)26-22/h4-6,8-11,16-17,29H,7,12-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDAVMXLEMHVXOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NN(C(=O)C2=C(N(C=C12)CC3=CC=CC4=CC=CC=C43)SCCCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sr 13800 As a Monocarboxylate Transporter 1 Mct1 Inhibitor: Foundational Research

Identification and Characterization of SR 13800 as a Potent and Selective MCT1 Inhibitor

This compound is a cell-permeable, pyrole pyrimidine-based compound that has been characterized as a potent inhibitor of Monocarboxylate Transporter 1 (MCT1), also known as SLC16A1. Its chemical name is 2,6-Dihydro-7-[(3-hydroxypropyl)thio]-2-methyl-4-(2-methylpropyl)-6-(1-naphthalenylmethyl)-1H-pyrrolo[3,4-d]pyridazin-1one. this compound exhibits a high purity, typically reported as ≥98% by HPLC.

Research has demonstrated that this compound is a potent inhibitor of MCT1 with an IC50 value of 0.5 nM. This low IC50 indicates its high affinity and inhibitory strength against MCT1. While primarily characterized as an MCT1 inhibitor, some studies note its minimal activity towards MCT4. plos.org

In Vitro Efficacy of this compound in Modulating MCT1 Activity

In vitro studies have provided significant insights into the efficacy of this compound in modulating MCT1 activity and its downstream effects on cellular metabolism. This compound has been shown to effectively block the proliferation of Raji lymphoma cells, which express MCT1. The half maximal effective concentration (EC50) for inhibiting the proliferation of Raji Burkitt lymphoma cells is reported as 5 nM.

A key effect of this compound treatment in cells expressing MCT1, such as Raji cells and neuroblastoma cells, is a significant increase in intracellular lactate (B86563) levels. nih.govnih.gov This accumulation is a direct consequence of inhibiting MCT1-mediated lactate export. nih.govnih.gov Concomitantly, this compound treatment has been observed to reduce lactate export from these cells.

Studies in neuroblastoma cells treated with this compound revealed a disruption in the nicotinamide (B372718) adenine (B156593) dinucleotide (NADH/NAD+) ratio and a decrease in intracellular glutathione (B108866) levels. nih.gov Metabolite tracing experiments using 13C-glucose and 13C-glutamine after this compound treatment indicated increased quantities of tricarboxylic acid (TCA) cycle intermediates and an elevated oxygen consumption rate. nih.gov This suggests that while inhibiting lactate transport, this compound can influence other metabolic pathways.

Furthermore, this compound has been shown to inhibit lactate uptake in breast cancer cells in vitro. In Raji cells, this compound effectively increases intracellular lactate levels while reducing lactate export and intracellular ATP levels. However, it does not appear to affect basal oxygen consumption or mitochondrial mass in these cells.

The in vitro efficacy of this compound in modulating MCT1 activity is summarized in the following table:

| Cell Line / System | Observed Effect of this compound Treatment | Key Findings | Citation |

| Raji lymphoma cells | Blocks proliferation | Potent inhibition (EC50 = 5 nM) | |

| Raji cells | Increases intracellular lactate, reduces lactate export | Direct consequence of MCT1 inhibition | nih.govnih.gov |

| Raji cells | Decreases intracellular ATP levels | Impact on cellular bioenergetics | |

| Raji cells | Does not affect basal oxygen consumption or mitochondrial mass | Specificity of effect on lactate transport | |

| Breast cancer cells | Inhibits lactate uptake | Modulation of lactate transport | |

| Neuroblastoma cells | Increases intracellular lactate levels | Inhibition of lactate efflux | nih.gov |

| Neuroblastoma cells | Disrupts NADH/NAD+ ratio, decreases intracellular GSH | Impact on cellular redox state and antioxidant capacity | nih.gov |

| Neuroblastoma cells | Increases TCA cycle intermediates, increases OCR | Influence on mitochondrial metabolism (observed with metabolite tracing) | nih.gov |

| WT and MCT4-/- T cells (in vitro) | Increased lactate levels in supernatant (at 1 mM) | Indication of reduced lactate efflux, particularly in WT cells expressing MCT1 | researchgate.net |

Structure-Activity Relationship (SAR) Studies Related to this compound and its Analogues

While the provided search results specifically highlight this compound as a characterized MCT1 inhibitor, detailed, specific structure-activity relationship (SAR) studies directly focused on modifications of the this compound structure are not extensively detailed within these results. However, the references do point to broader SAR studies conducted on other classes of MCT1 inhibitors, which provide context for the development of potent inhibitors like this compound.

For instance, SAR studies on pteridine (B1203161) dione (B5365651) and trione (B1666649) compounds have been conducted to identify MCT1 inhibitors. Additionally, research on α-cyano-4-hydroxycinnamic acid (CHC) derivatives has explored how structural modifications influence MCT1 inhibitory activity. researchgate.netnih.gov These studies have shown that modifications such as the introduction of p-N, N-dialkyl/diaryl and o-methoxy groups into the cyanocinnamic acid structure can enhance MCT1 inhibitory activity. nih.gov Replacing the hydroxyl group of CHC with an N,N-dialkyl side chain has also been shown to increase affinity for MCT1. researchgate.net

These broader SAR studies on different chemical scaffolds underscore the importance of specific structural features for potent MCT1 inhibition and likely inform the design and optimization of compounds like this compound, even if the specific SAR for the pyrrolo[3,4-d]pyridazin-1one core of this compound is not explicitly detailed in the provided snippets. The development of high-affinity and selective MCT1 inhibitors, including this compound, is a result of such systematic investigations into the relationship between chemical structure and biological activity. plos.orgresearchgate.net

Molecular and Cellular Pharmacodynamics of Sr 13800

Impact on Intracellular Lactate (B86563) Homeostasis and Transport Dynamics

Inhibition of MCT1 by SR 13800 disrupts the balance of lactate inside and outside the cell. Studies have shown that treatment with this compound leads to a substantial increase in intracellular lactate levels in various cell lines, including neuroblastoma and Raji lymphoma cells nih.govnih.gov. This accumulation is a direct consequence of blocking MCT1-mediated lactate export nih.govnih.gov. Conversely, a decrease in extracellular lactate can also be observed nih.gov. The increase in intracellular lactate can reach a maximum within a few hours of treatment nih.gov.

The disruption of lactate homeostasis is a critical effect of this compound, highlighting the essential role of MCT1 in maintaining cellular metabolic equilibrium, particularly in cells with high glycolytic activity nih.govnih.govtocris.com.

Modulation of Cellular Redox State: Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NADH/NAD+) Ratio Alterations

This compound treatment has been shown to impact the cellular redox state, specifically altering the ratio of NADH to NAD+ nih.gov. An increase in the NADH/NAD+ ratio has been observed in neuroblastoma cells treated with this compound nih.gov. This shift in the redox balance is likely linked to the accumulation of intracellular lactate. The conversion of pyruvate (B1213749) to lactate, catalyzed by lactate dehydrogenase (LDH), is coupled with the oxidation of NADH to NAD+ nih.govnih.gov. When lactate export is inhibited by this compound, the buildup of lactate can impede this reaction, leading to a higher intracellular NADH concentration relative to NAD+ nih.govnih.gov.

The NADH/NAD+ ratio is a crucial indicator of cellular redox status and influences numerous metabolic pathways and cellular functions cellbiolabs.comresearchgate.netscispace.com. Alterations in this ratio by this compound underscore its broad impact on cellular bioenergetics nih.govnih.gov.

Effects on Intracellular Glutathione (B108866) (GSH) Levels and Oxidative Stress Response

Treatment with this compound has been found to decrease intracellular glutathione (GSH) levels nih.gov. GSH is a key cellular antioxidant that plays a vital role in protecting cells against oxidative stress arborassays.comfrontiersin.orgnih.gov. The depletion of GSH suggests that this compound may induce oxidative stress or interfere with the cell's ability to maintain its antioxidant defenses nih.govarborassays.comfrontiersin.org.

Alterations in Pyruvate Metabolism and Export

This compound, as an MCT1 inhibitor, can also influence pyruvate metabolism and transport nih.govnih.gov. MCT1 is known to transport pyruvate, although its affinity for pyruvate is generally lower than for lactate nih.govtocris.com. Treatment with this compound has been shown to decrease extracellular pyruvate levels in some cell lines nih.gov. The effect on intracellular pyruvate levels can vary depending on the cell line and co-treatments; for example, in Kelly neuroblastoma cells treated with this compound alone, intracellular pyruvate levels remained unchanged, while in combination with an LDHA inhibitor, a large increase in intracellular pyruvate was observed nih.gov.

The modulation of pyruvate levels and export by this compound highlights its impact on the metabolic node connecting glycolysis, the TCA cycle, and lactate metabolism nih.govnih.govkomabiotech.co.kr.

Influence on Tricarboxylic Acid (TCA) Cycle Intermediates and Metabolic Flux

This increase in TCA cycle intermediates suggests that inhibiting MCT1-mediated lactate export might lead to a redirection of metabolic flux towards the TCA cycle, possibly as the cell attempts to compensate for altered glycolysis or to utilize available carbon sources nih.govwikipedia.orgnih.gov. The decreased levels of aspartate observed in response to this compound treatment may indicate reduced utilization of the TCA cycle to produce aspartate from oxaloacetate, potentially due to limited NAD+ availability or rapid use of aspartate as a precursor nih.gov.

Here is a table summarizing the observed changes in some TCA cycle intermediates upon this compound treatment:

| Metabolite | Change in Intracellular Levels (Kelly Cells) | Reference |

| alpha-ketoglutarate | Increased | nih.gov |

| Malate | Increased | nih.gov |

| Citrate | Increased | nih.gov |

| Aspartate | Decreased | nih.gov |

Regulation of Mitochondrial Oxygen Consumption Rate (OCR)

This compound has been shown to influence mitochondrial oxygen consumption rate (OCR), a measure of mitochondrial respiratory function nih.govdojindo.comnih.govresearchgate.netelabscience.com. In Kelly neuroblastoma cells, treatment with this compound resulted in an increased oxygen consumption rate nih.gov. This finding aligns with the observed increase in TCA cycle intermediates, suggesting a potential increase in oxidative phosphorylation activity nih.gov.

However, another study in Raji cells reported little effect of this compound on basal oxygen consumption rate nih.gov. This discrepancy might be due to differences in cell type, concentration of this compound used, or treatment duration nih.govnih.govaacrjournals.org. The regulation of OCR by this compound highlights its impact on cellular energy metabolism and the interplay between glycolysis and mitochondrial respiration nih.govnih.govdojindo.comlucidsci.com.

Interplay with Key Cellular Signaling Pathways

While the primary action of this compound is the inhibition of MCT1, its downstream metabolic effects can potentially influence various cellular signaling pathways nih.govtocris.comresearchgate.netmdpi.com. The alterations in intracellular lactate, pyruvate, NADH/NAD+ ratio, and potentially reactive oxygen species (ROS) levels can act as signaling molecules or modulate the activity of signaling proteins nih.govnih.govresearchgate.netscispace.comarborassays.comfrontiersin.orgnih.govbio-techne.comoaepublish.com.

For instance, changes in the NADH/NAD+ ratio can affect the activity of enzymes and transcription factors involved in energy sensing and stress responses researchgate.netscispace.com. Lactate itself is increasingly recognized as a signaling molecule that can influence pathways related to cell survival, proliferation, and the tumor microenvironment frontiersin.orgoaepublish.com. While direct interactions of this compound with specific signaling pathways beyond the metabolic consequences of MCT1 inhibition are not extensively detailed in the provided information, the profound metabolic shifts induced by this compound strongly suggest an indirect influence on key cellular signaling networks that respond to changes in nutrient availability, energy status, and redox balance nih.govnih.govtocris.combio-techne.comresearchgate.netmdpi.com.

Mechanistic Target of Rapamycin (B549165) (mTOR) Signaling Pathway

The mechanistic Target of Rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism. jneurosci.orgplos.org While this compound's primary target is MCT1, the disruption of lactate metabolism can indirectly impact the mTOR pathway. Elevated intracellular lactate levels resulting from MCT1 inhibition by this compound can influence cellular energy status and the availability of metabolic intermediates, which are known to converge on and regulate mTOR signaling. nih.govnih.gov

Research indicates that aberrant lactate metabolism and the activity of monocarboxylate transporters can be linked to the activation of the AKT/mTOR signaling pathway in cancer cells. nih.gov This suggests a potential interplay between MCT1 activity, lactate transport, and the regulation of mTOR. Inhibition of MCTs, particularly MCT4, has been shown to affect the AMPK pathway and the mammalian target of rapamycin (mTOR) pathway, potentially preventing tumor cells from entering the G0 quiescent phase and enhancing the effect of radiation therapy. researchgate.net While this finding specifically mentions MCT4 inhibition, it highlights the broader connection between monocarboxylate transport, metabolic state, and mTOR signaling that could be relevant to this compound's effects as an MCT1 inhibitor.

Further detailed research findings specifically delineating the direct or indirect impact of this compound on the various components of the mTOR pathway (mTORC1, mTORC2, upstream regulators like PI3K/AKT, and downstream effectors like 4E-BP1 and S6K) are areas of ongoing investigation in the scientific literature.

Other Relevant Metabolic and Proliferative Signaling Cascades

Beyond potential links to mTOR, this compound's inhibition of MCT1 affects several other metabolic and proliferative signaling cascades:

Lactate Homeostasis and NAD+/NADH Ratio: this compound treatment leads to a significant increase in intracellular lactate levels and a corresponding increase in the NADH/NAD+ ratio in certain cell lines, such as neuroblastoma cells. nih.gov This altered redox state can impact numerous cellular processes and signaling pathways dependent on the NAD+/NADH balance.

Pyruvate Metabolism: this compound treatment can also alter pyruvate levels. In some cell lines, it decreases extracellular pyruvate and can increase intracellular pyruvate. nih.gov The accumulation of intracellular pyruvate, particularly when combined with inhibitors of lactate dehydrogenase A (LDHA), can be highly synergistic in reducing cell viability, suggesting that cells are sensitive to large increases in intracellular pyruvate and unable to adequately redirect it to other pathways. nih.gov

TCA Cycle Activity: Metabolite tracing studies using isotopes have shown that treatment with this compound can lead to increased quantities of tricarboxylic acid (TCA) cycle intermediates and an increased oxygen consumption rate in some cancer cells. nih.gov This suggests that while glycolysis might be impacted by lactate accumulation, the cell may attempt to compensate by increasing oxidative metabolism. nih.govnih.gov

Glutathione Levels: this compound has been shown to decrease intracellular glutathione levels in certain cell lines. nih.gov Glutathione is a key antioxidant, and its depletion can increase cellular susceptibility to oxidative stress and impact signaling pathways related to cell survival and death.

Cell Proliferation: this compound effectively blocks the proliferation of certain cancer cells in vitro, such as Raji lymphoma cells and breast cancer cells. This anti-proliferative effect is linked to its ability to inhibit lactate uptake and disrupt metabolic processes essential for rapid cell growth.

Intracellular pH: As a proton-linked transporter inhibitor, MCT1 inhibition by this compound can influence intracellular pH. mdpi.comd-nb.info While not explicitly detailed as a direct signaling cascade, the regulation of intracellular pH is fundamental to many cellular processes and can indirectly affect various signaling pathways. d-nb.info

The effects of this compound on these various metabolic and proliferative pathways highlight its potential as a tool for studying the role of lactate transport and metabolic reprogramming in cellular function and dysfunction.

Data Table: Effects of this compound on Cellular Metabolites

| Metabolite | Effect of this compound Treatment (Example Cell Line: Neuroblastoma) | Reference |

| Intracellular Lactate | Increased | nih.gov |

| NADH/NAD+ Ratio | Increased | nih.gov |

| Extracellular Pyruvate | Decreased | nih.gov |

| Intracellular Pyruvate | Unchanged or Increased (cell line dependent) | nih.gov |

| TCA Cycle Intermediates | Increased Quantities | nih.gov |

| Intracellular Glutathione | Decreased | nih.gov |

Preclinical Efficacy and Mechanism Based Research in Disease Models

Oncology Research

SR 13800 is a potent inhibitor of Monocarboxylate Transporter 1 (MCT1) with an IC50 of 0.5 nM rndsystems.comtocris.com. Preclinical studies have investigated its potential in various cancer models, focusing on its mechanism of action involving the disruption of lactate (B86563) transport and cellular metabolism nih.govnih.govresearchgate.net.

Neuroblastoma

Neuroblastoma is a pediatric tumor where amplification of the MYCN oncogene is a significant marker of poor prognosis nih.govnih.gov. MYCN regulates metabolic processes, including the expression of SLC16A1, which encodes MCT1 nih.govnih.gov. Elevated MCT1 levels are associated with high MYCN expression and poor survival in neuroblastoma patients, supporting MCT1 as a potential therapeutic target nih.gov.

Treatment of neuroblastoma cells with this compound has been shown to disrupt lactate homeostasis and reduce cell growth nih.govnih.gov. This compound treatment leads to a significant increase in intracellular lactate levels and a corresponding increase in the NADH/NAD+ ratio in neuroblastoma cell lines such as Kelly and LA-N-1 nih.gov. It also causes a depletion of intracellular glutathione (B108866) levels nih.govnih.gov.

Metabolite tracing experiments using 13C-glucose and 13C-glutamine after this compound treatment revealed increased quantities of tricarboxylic acid (TCA) cycle intermediates and an increased oxygen consumption rate in Kelly cells, suggesting pyruvate (B1213749) is redirected to the TCA cycle nih.gov. This contrasts with observations in Raji lymphoma cells, where this compound did not alter TCA intermediate levels but decreased extracellular acidification rate (ECAR) and intracellular ATP, likely due to reduced glycolytic rates nih.gov.

This compound treatment also resulted in a decrease in extracellular pyruvate in Kelly cells nih.gov. The IC50 values for this compound in a panel of neuroblastoma cell lines ranged from 14.6 µM to 31.3 µM, while the IC50 in the human skin fibroblast cell line WI-38 was substantially higher at 167.4 µM nih.gov. These findings indicate that MCT1 inhibition effectively disrupts lactate homeostasis and reduces growth in neuroblastoma cells nih.gov.

This compound has demonstrated synergistic activity with conventional chemotherapeutic agents used in neuroblastoma treatment, such as vincristine (B1662923) nih.govnih.gov. In cell viability assays, this compound treatment was synergistic with vincristine in both LA-N-1 and Kelly neuroblastoma cell lines nih.govresearchgate.net. Synergy was also observed with doxorubicin (B1662922) in LA-N-1 cells, but not in Kelly cells nih.govresearchgate.net.

In Kelly cells, the combination of vincristine and this compound resulted in a highly synergistic effect, leading to 100% loss of cell viability at the lowest dose combination tested nih.gov. This synergy was also confirmed in colony assays, showing a high synergy index researchgate.net. Cell cycle analysis indicated that the combination of this compound and vincristine significantly increased the percentage of cells in G2 arrest compared to single-drug treatment nih.govresearchgate.net. Both this compound and vincristine are associated with increased intracellular reactive oxygen species (ROS) in cancer cells, and this compound treatment alone increased ROS levels in neuroblastoma cells nih.gov.

Despite the strong synergy observed in cell culture conditions, this combination was ineffective against neuroblastoma xenografts in mice nih.govnih.gov.

A significant resistance mechanism to MCT1 inhibitors is the compensatory upregulation of the related lactate transporter MCT4 (SLC16A3) nih.govnih.govbiorxiv.org. Studies have shown that post-treatment neuroblastoma xenograft tumors exhibited increased expression of MCT4 nih.govnih.gov.

Interestingly, while MYCN is known to transcriptionally regulate MCT1, it has been found to normally suppress SLC16A3/MCT4 transcription in neuroblastoma cells nih.govnih.gov. However, MCT4 expression in neuroblastoma cells was increased under hypoxic conditions and following hypoxia-inducible factor (HIF1) induction nih.govnih.gov. This suggests that MCT4 may contribute to resistance to MCT1 inhibitor treatment in hypoxic neuroblastoma tumors nih.govnih.gov. Furthermore, in vitro treatment of Kelly cells with this compound caused small increases in MCT4 protein expression after 72 hours, suggesting that this compound treatment itself may partially contribute to increased tumor expression of MCT4 nih.gov.

The ineffectiveness of this compound in vivo may indicate that the regulation of MCT4 by HIF1α in neuroblastoma tumors can overcome the repressive ability of MYCN, leading to MCT4-mediated resistance nih.gov.

Combining MCT1 inhibition with strategies that disrupt pyruvate homeostasis has shown potential nih.govnih.gov. Co-treatment of neuroblastoma cells with inhibitors of MCT1 and Lactate Dehydrogenase A (LDHA), the enzyme responsible for lactate production, resulted in a large increase in intracellular pyruvate and was highly synergistic in decreasing neuroblastoma cell viability nih.govnih.gov.

This compound modulates pyruvate levels in neuroblastoma cells, decreasing extracellular pyruvate nih.gov. The LDHA inhibitor FX11 inhibits the conversion of pyruvate to lactate nih.govmdpi.compatsnap.com. While FX11 decreased intracellular lactate and ATP in neuroblastoma cells, its effects on the polar metabolic profile were otherwise limited, except for causing a significant increase in extracellular pyruvate nih.gov.

Combined treatment of this compound and FX11 on Kelly cells resulted in a large increase in intracellular pyruvate nih.gov. A smaller increase in intracellular pyruvate was also detected in LA-N-1 cells with the combination nih.gov. Cell viability assays demonstrated that the combination of this compound and FX11 was highly synergistic in reducing cell viability in both Kelly (CI = 0.176) and LA-N-1 (CI = 0.598) cell lines nih.gov.

This high synergy suggests that neuroblastoma cells are particularly sensitive to large increases in intracellular pyruvate and are unable to adequately redirect it to other pathways nih.gov. The effectiveness of this combination may also be partially attributable to this compound's action on MCT2, which can also export pyruvate nih.gov. Combining an MCT1 inhibitor with an LDHA inhibitor could potentially circumvent induced MCT4 resistance because MCT4 has a very low affinity for pyruvate transport nih.gov.

Characterization of Resistance Mechanisms to MCT1 Inhibition (e.g., MCT4 Upregulation)

Lymphoma (Raji Cells)

This compound is a potent MCT1 inhibitor that blocks the proliferation of Raji lymphoma cells in vitro rndsystems.comtocris.commerckmillipore.com. Raji Burkitt lymphoma cells express MCT1 merckmillipore.com. This compound effectively increases intracellular lactate levels while reducing lactate export and intracellular ATP levels in Raji cells researchgate.netmerckmillipore.com. However, it does not affect basal oxygen consumption or mitochondrial mass in these cells merckmillipore.com.

Preclinical studies in NOD/SCID mice injected with Raji lymphoma cells have shown that this compound delays or even eliminates tumor growth merckmillipore.com. Treatment of Raji lymphoma cells with this compound led to rapid increases in intracellular lactate and corresponding metabolic alterations researchgate.net. Reductions in glutathione pools triggered hydrogen peroxide-induced cell death researchgate.net. The marked reduction in glutathione in this compound-treated Raji cells was followed by increases in H2O2 researchgate.net.

Antiproliferative Effects on Lymphoma Cell Lines

This compound has demonstrated antiproliferative effects on lymphoma cells in vitro. Specifically, it has been shown to block the proliferation of Raji lymphoma cells tocris.comrndsystems.com. This effect is attributed to its potent inhibition of MCT1 tocris.comrndsystems.com. Raji cells are a type of Burkitt lymphoma cell line researchgate.netnih.gov. Studies have indicated that inhibiting lactate transport can hinder the growth of lymphoma cells researchgate.net.

Breast Cancer

This compound has also been investigated in the context of breast cancer, where its inhibition of MCT1 impacts lactate metabolism and cellular processes.

Inhibition of Lactate Uptake in Breast Cancer Cells

In addition to its effects on lymphoma cells, this compound inhibits lactate uptake in breast cancer cells in vitro tocris.comrndsystems.com. Lactate transport is a key process in maintaining glycolytic flux in tumors, and its inhibition can impact cell growth and survival researchgate.net.

Implications for Triple-Negative Breast Cancer Metabolism and BACH1 Regulation

Research suggests a link between this compound, lactate catabolism, and the transcription factor BACH1 in triple-negative breast cancer. A study identified that the heme-binding transcription factor BACH1 regulates lactate catabolism, suggesting a potential combined therapy involving BACH1 regulation for triple-negative breast cancer tocris.comrndsystems.commedkoo.com. While the direct role of this compound in regulating BACH1 is not explicitly detailed in the search results, its function as an MCT1 inhibitor that impacts lactate metabolism positions it as a relevant compound in this metabolic context.

Role in Epithelial-Mesenchymal Transition (EMT) and GPR81 Expression

This compound has been studied in relation to epithelial-mesenchymal transition (EMT) and the expression of GPR81 in breast cancer cells. GPR81 is an endogenous lactate receptor that can promote cancer cell proliferation and survival when lactate is the primary fuel source oaepublish.comoaepublish.com. Studies have shown that GPR81 mRNA levels can be elevated in receptor-positive breast cancer and correlate with increased survival oaepublish.com. GPR81 expression was also found to be elevated in epithelial breast cancer cell lines compared to post-EMT mesenchymal cell lines oaepublish.com. GPR81 knockdown in epithelial MCF7 cells led to selectively lower mRNA and protein expression of MCT1 and decreased proliferation and survival in conditions where lactate was the sole energy source oaepublish.com. Treatment of MCF-7 breast cancer cells with the MCT1 inhibitor this compound in a 3D Matrigel culture with lactate-only medium also impacted viable cell counts oaepublish.comresearchgate.net. This suggests a role for MCT1, and thus its inhibitor this compound, in the lactate-dependent proliferation of breast cancer cells, particularly in the context of GPR81 expression and EMT oaepublish.comoaepublish.com.

Esophageal Adenocarcinoma

This compound's effects have also been investigated in esophageal adenocarcinoma (EAC) cells, focusing on its influence on extracellular acidification and lysosome trafficking.

Modulation of Extracellular Acidification and Lysosome Trafficking

In esophageal adenocarcinoma, this compound has been referenced in studies investigating mechanisms of cell invasion, specifically through the regulation of extracellular acidification and lysosome trafficking tocris.comrndsystems.com. AXL, a receptor tyrosine kinase, has been shown to mediate EAC cell invasion through these processes tocris.comrndsystems.com. Given that this compound is an MCT1 inhibitor, and MCTs are involved in the transport of lactate and protons which influence extracellular pH, its use in such studies suggests a role in modulating the acidic tumor microenvironment which is known to promote cancer progression and invasion researchgate.netnih.govresearchgate.net. While the precise details of this compound's direct modulation of lysosome trafficking in EAC are not extensively detailed in the provided snippets, its impact on extracellular acidification via MCT1 inhibition is a relevant factor in the cellular processes being studied in EAC researchgate.net.

Oral Squamous Cell Carcinoma (OSCC)

Oral squamous cell carcinoma (OSCC) is a prevalent malignancy of the oral cavity with a notable impact on patient health. mdpi.comnih.gov Cancer metabolism, including the transport of lactate via monocarboxylate transporters (MCTs), plays a significant role in the progression and treatment response of OSCC. waocp.orgfrontiersin.org

Sensitization to Radiation Therapy and Anti-Tumor Effects

Studies have investigated the potential of this compound, as an MCT inhibitor, to sensitize OSCC cells to radiation therapy and exert anti-tumor effects. In vitro experiments using the CAL27 OSCC cell line have shown that incubation with MCT inhibitors, including this compound (also referred to as AR-C122982 in some studies), can reduce the proliferation, migration, and clonogenic growth of cancer cells. nih.govresearchgate.net When combined with irradiation, MCT inhibition further enhanced anti-proliferative activity, suggesting a synergistic anti-tumor effect. researchgate.net

Data from cell counting assays indicated significantly lower cell counts with simvastatin (B1681759), CHC, and the highest concentrations of AR-C122982 (this compound) and AR-C155858. nih.gov Furthermore, cell counts decreased significantly with irradiation after 72 hours specifically for AR-C122982, CHC, and simvastatin. nih.gov Clonogenic assays corroborated these findings, demonstrating substantially reduced growth when cells were incubated with CHC, simvastatin, and AR-C155858. nih.gov The MTT assay also showed significant effects with MCT1 and MCT4 inhibition, with irradiated cells exhibiting significantly lower expression after only 48 hours compared to non-irradiated cells. nih.gov

These results suggest that MCT inhibitors, such as this compound, may serve as a therapeutic approach to enhance the sensitivity of OSCC to radiation. nih.gov

Combined Inhibition of Monocarboxylate Transporters (MCT1 and MCT4)

In vitro studies utilizing OSCC cell lines have employed this compound alongside inhibitors targeting MCT4 (such as simvastatin and CHC) or dual MCT1/MCT2 inhibitors (like AR-C155858) to investigate the effects of combined MCT inhibition. nih.govresearchgate.net The rationale behind this approach is that MCTs play a crucial role in transporting lactate, and their inhibition can disrupt the metabolic processes that contribute to tumor growth and resistance to treatment, including radiation resistance which can be influenced by glycolysis and hypoxia. nih.govresearchgate.net

The observed reductions in cell proliferation, migration, and clonogenic growth, particularly when combined with irradiation, highlight the potential of targeting both MCT1 and MCT4 in OSCC treatment strategies. researchgate.net

Neurological and Retinal Research

This compound has also been utilized as a tool in neurological and retinal research, primarily to investigate the role of MCT1 in various metabolic processes within these tissues.

Role in Retinal Bipolar Cell Metabolism and Function

This compound has been employed in retinal research to investigate the metabolic processes in retinal bipolar cells, particularly their reliance on extracellular lactate. Retinal bipolar and amacrine cells are crucial for processing visual information in the inner retina. nih.govnih.gov The retina exhibits high aerobic glycolysis and a proposed lactate shuttle system. nih.govnih.gov

Studies using mouse organotypic retinal explants have utilized this compound as a selective MCT1 inhibitor to understand the roles of different MCT isoforms in retinal metabolism. nih.govbiorxiv.orgresearchgate.netresearchgate.net Inhibition of MCT1 with this compound in retinal explants resulted in a decrease in lactate release into the culture medium compared to untreated controls, suggesting an impact on lactate transport. nih.gov

Further research indicated that while inhibition of MCT1 with this compound did not significantly increase cell death in the inner nuclear layer (INL), where bipolar cells are located, inhibition of MCT2 (using AR-C155858, which inhibits both MCT1 and MCT2) did lead to a significant increase in TUNEL-positive cells, highlighting the relevance of MCT2 function for INL cell survival. nih.govbiorxiv.org

Pharmacological manipulation with MCT inhibitors, including this compound, and the use of FRET nanosensors have demonstrated that inner retinal neurons can consume extracellular lactate as an alternative energy source. nih.govnih.govresearchgate.netresearchgate.net In rod bipolar cells, lactate consumption was shown to be important for maintaining ion homeostasis and electrical responses. nih.govnih.govresearchgate.netresearchgate.net Inhibition of lactate synthesis and transport caused functional alterations and increased cell death, supporting the dependence of rod bipolar cells on extracellular lactate for survival and function. nih.govnih.govresearchgate.netresearchgate.net

The use of this compound in these studies has helped to differentiate the roles of MCT1 and other MCT isoforms in retinal lactate metabolism and to demonstrate the importance of extracellular lactate for the function and survival of retinal bipolar cells. nih.govnih.govresearchgate.netresearchgate.net

Synthetic Methodologies and Derivative Development for Sr 13800

Research into Approaches for the Synthesis of SR 13800

Research into the synthesis of this compound has been conducted as part of efforts to identify and develop potent inhibitors of monocarboxylate transporter 1 (MCT1). This compound is a pyrrolopyridazine derivative. While detailed synthetic protocols specifically for this compound are not extensively described in the immediate search results, its inclusion in a study focusing on the synthesis and structure-activity relationships of pteridine (B1203161) dione (B5365651) and trione (B1666649) MCT1 inhibitors indicates it was synthesized within this research context tocris.com. The synthesis of complex heterocyclic structures like the core of this compound typically involves multi-step reaction sequences. These can include the construction of the central ring system through cyclization reactions, the introduction of various substituents via coupling reactions (such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings), and functional group interconversions. Given the sulfur-containing side chain and the substituted naphthalene (B1677914) group present in this compound's structure, the synthesis would likely involve strategies to incorporate these moieties regioselectively onto the pyrrolopyridazine core. General synthetic methodologies for related heterocyclic compounds often involve condensation reactions, alkylations, and arylations to assemble the desired framework nih.govnih.govacs.org. The optimization of reaction conditions, including choice of reagents, solvents, temperature, and catalysts, is crucial to achieve good yields and high purity of the final product.

Development and Characterization of this compound Analogues and Derivatives

The development of this compound analogues and derivatives is a direct consequence of structure-activity relationship studies aimed at exploring the chemical space around the this compound scaffold to identify compounds with improved potency, selectivity, or pharmacokinetic properties tocris.comslideshare.netcollaborativedrug.com. This process involves making systematic structural modifications to the parent this compound molecule. Potential modifications could include alterations to the substituents on the pyrrolopyridazine core, changes to the sulfur-containing chain, or variations in the attached aromatic system.

Characterization of these synthesized analogues and derivatives is essential to confirm their chemical structures and purity. Standard analytical techniques employed for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the molecular structure and connectivity, Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern, Infrared (IR) spectroscopy to identify key functional groups, and elemental analysis to confirm the empirical formula. High-Performance Liquid Chromatography (HPLC) is commonly used to assess the purity of the synthesized compounds tocris.com. For this compound itself, a purity of ≥98% by HPLC has been reported tocris.com.

Assessment of the Impact of Structural Modifications on Biological Activity and Specificity

Assessing the impact of structural modifications on the biological activity and specificity of this compound analogues and derivatives is the core objective of SAR studies slideshare.netcollaborativedrug.com. This involves evaluating the newly synthesized compounds in relevant biological assays. For MCT1 inhibitors like this compound, key biological activities to measure include the inhibition of MCT1-mediated lactate (B86563) transport and the effect on cell proliferation, particularly in cells that are highly dependent on MCT1, such as certain cancer cells tocris.comnih.gov.

The potency of the analogues is typically quantified by determining their IC50 values against MCT1 in cellular or biochemical assays. A lower IC50 value indicates higher potency. Specificity is assessed by evaluating the activity of the compounds against other related transporters, such as other MCT isoforms (MCT2, MCT3, MCT4) or other transporters involved in metabolic pathways. This helps to determine if the structural modifications have led to improved selectivity for MCT1.

Furthermore, the impact of structural changes on cellular effects, such as inhibition of lactate uptake, changes in intracellular lactate levels, and effects on glycolysis and ATP production, are investigated nih.gov. Data from these biological evaluations are then correlated with the structural variations among the analogues to establish SARs. This understanding allows researchers to identify structural motifs that contribute positively or negatively to activity and specificity, guiding further rational design and synthesis of improved inhibitors. The study by Wang et al. (2014) on pteridine dione and trione MCT1 inhibitors, which includes this compound, is a prime example of how such SAR assessments are conducted to advance the field of MCT1 inhibitors tocris.com.

Advanced Research Considerations and Future Directions

Identification of Novel Therapeutic Targets and Biomarkers through Comprehensive Metabolic Analysis

Comprehensive metabolic analysis plays a crucial role in understanding the full impact of MCT1 inhibition by compounds like SR 13800 and in identifying potential novel therapeutic targets and biomarkers. Studies with this compound in neuroblastoma cells have demonstrated that MCT1 inhibition leads to increased intracellular lactate (B86563) levels, disruption of the NADH/NAD+ ratio, and a decrease in intracellular glutathione (B108866) levels. nih.gov Furthermore, metabolite tracing experiments using 13C-glucose and 13C-glutamine following MCT1 inhibition have revealed increased quantities of tricarboxylic acid (TCA) cycle intermediates and an elevated oxygen consumption rate. nih.gov These metabolic shifts underscore the profound impact of MCT1 activity on cellular bioenergetics and redox balance.

Research with other MCT1 inhibitors, such as AZD3965, has similarly shown increases in TCA cycle-related metabolites and enhanced 13C-glucose mitochondrial metabolism. nih.gov The accumulation of intracellular pyruvate (B1213749) can also be a consequence of MCT1 inhibition, particularly when lactate production is also targeted. nih.gov These metabolic changes themselves can serve as potential biomarkers for assessing the pharmacodynamic effects of MCT1 inhibitors. For instance, changes in urinary lactate and ketones have been shown to correlate with the on-target activity of MCT1 inhibitors. asco.org Future research will likely focus on leveraging advanced metabolomic techniques to comprehensively map the metabolic consequences of this compound treatment across various cell types and disease states, aiming to identify specific metabolic vulnerabilities or dependencies that can be targeted synergistically, as well as to validate and discover novel non-invasive biomarkers of response or resistance.

Strategies to Circumvent Acquired Resistance Mechanisms to MCT1 Inhibition

Acquired resistance poses a significant challenge to the long-term efficacy of targeted therapies, including MCT1 inhibitors. Research has identified increased levels of MCT4, another monocarboxylate transporter, as a potential mechanism of resistance to MCT1 inhibition in neuroblastoma and other solid tumors. nih.govfrontiersin.orge-century.us The tumor microenvironment, particularly hypoxic conditions, can contribute to this resistance by increasing MCT4 expression. nih.gov

Future research directions are focused on developing strategies to overcome such resistance. One promising approach involves combination therapy. Studies have shown that combining MCT1 inhibition with inhibitors of lactate dehydrogenase A (LDHA), the enzyme responsible for lactate production, can be highly synergistic and may help circumvent MCT4-mediated resistance by leading to a significant increase in intracellular pyruvate. nih.gov Additionally, co-administration of MCT1/4 inhibitors with mitochondrial-targeted therapies, such as inhibitors of mitochondrial complex I (e.g., metformin) or mitochondrial pyruvate carrier inhibitors, is being explored to counteract the potential increase in mitochondrial metabolism that can occur upon MCT1 blockade and contribute to cell survival under drug stress. nih.govfrontiersin.org Further research is needed to fully understand the complex interplay between MCT1, MCT4, and other metabolic pathways in the context of acquired resistance and to design effective combination strategies that can prevent or overcome these mechanisms.

Development and Application of Non-Invasive Metabolic Imaging Techniques for Monitoring MCT Inhibition

The development and application of non-invasive metabolic imaging techniques are crucial for monitoring the effects of MCT1 inhibitors like this compound in real-time in preclinical and clinical settings. Hyperpolarized 13C magnetic resonance spectroscopic imaging (MRSI) is an emerging non-invasive technique that allows for the dynamic visualization of metabolic processes, such as the conversion of [1-13C] pyruvate to [1-13C] lactate. researchgate.net This technique has shown promise in identifying altered metabolism in various cancers and has the potential to serve as a pharmacodynamic biomarker for monitoring the metabolic impact of MCT1 inhibition and assessing treatment response earlier than conventional imaging methods. nih.govresearchgate.net

Deuterium metabolic imaging (DMI), which uses deuterium-labeled compounds and spectroscopic 2H magnetic resonance imaging, is another non-invasive method being explored for mapping metabolic activity in vivo. nottingham.ac.uk These imaging modalities can provide valuable insights into how MCT1 inhibition affects lactate and pyruvate metabolism within tumors and other tissues. Future research will focus on optimizing these techniques for routine use, validating their utility as biomarkers for this compound and other MCT1 inhibitors, and integrating them into preclinical and clinical studies to guide treatment strategies and assess efficacy non-invasively.

Exploration of this compound's Therapeutic Potential in Other Emerging Disease Contexts

While much of the research on MCT1 inhibitors has focused on cancer due to the altered metabolic state of tumor cells, there is emerging interest in exploring their therapeutic potential in other disease contexts where MCT1 plays a significant role. MCT1 is expressed in various tissues, including the eye and heart, which underscores its broader physiological importance. aacrjournals.org

Studies have indicated that MCT1 and MCT4 are involved in the uptake of beta-hydroxy-beta-methylbutyrate (HMB) in blood-brain barrier endothelial cells, suggesting a role in brain metabolism and transport. mdpi.com Furthermore, research on MCT1 inhibition in adipocytes has shown that it can promote adipocyte proliferation and enhance insulin (B600854) sensitivity, hinting at potential applications in metabolic disorders such as obesity and diabetes. mdpi.com MCT1 has also been implicated in regulating immune cell metabolism and function, suggesting potential in modulating immune responses. rndsystems.comresearchgate.net Future research could investigate the specific role of MCT1 in these and other diseases and evaluate the therapeutic potential of this compound or related compounds in modulating MCT1 activity for therapeutic benefit beyond oncology.

Integration of Computational Chemistry, Bioinformatics, and Data Science in this compound Research and Drug Discovery

The integration of computational approaches, including computational chemistry, bioinformatics, and data science, is becoming increasingly vital in accelerating the research and development of compounds like this compound. Computational chemistry can be employed to better understand the interaction of this compound with MCT1 at the molecular level, predict binding affinities, and design novel analogs with improved potency, selectivity, or pharmacokinetic properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.